molecular formula C26H29BrN4O5S B299278 N-(2-{2-[3-bromo-4-(dimethylamino)benzylidene]hydrazino}-2-oxoethyl)-N-(3,4-dimethoxyphenyl)-4-methylbenzenesulfonamide

N-(2-{2-[3-bromo-4-(dimethylamino)benzylidene]hydrazino}-2-oxoethyl)-N-(3,4-dimethoxyphenyl)-4-methylbenzenesulfonamide

Cat. No. B299278
M. Wt: 589.5 g/mol
InChI Key: QYNUFDOKOAUNPH-LQKURTRISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-{2-[3-bromo-4-(dimethylamino)benzylidene]hydrazino}-2-oxoethyl)-N-(3,4-dimethoxyphenyl)-4-methylbenzenesulfonamide, also known as BDM-1, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. BDM-1 is a sulfonamide derivative that has been synthesized through various methods and has shown promising results in preclinical studies.

Mechanism of Action

N-(2-{2-[3-bromo-4-(dimethylamino)benzylidene]hydrazino}-2-oxoethyl)-N-(3,4-dimethoxyphenyl)-4-methylbenzenesulfonamide exerts its therapeutic effects through various mechanisms. In cancer cells, this compound inhibits the activity of the enzyme carbonic anhydrase IX, which is overexpressed in many types of cancer cells. Inhibition of carbonic anhydrase IX leads to a decrease in the pH of the tumor microenvironment, which inhibits the growth and metastasis of cancer cells. This compound also inhibits the activity of the enzyme 5-lipoxygenase, which is involved in the production of inflammatory mediators. Inhibition of 5-lipoxygenase leads to a reduction in inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In preclinical studies, this compound has been shown to inhibit the growth and metastasis of cancer cells, reduce inflammation, and have antimicrobial activity. This compound also has a low toxicity profile, which makes it a potential candidate for further development as a therapeutic agent.

Advantages and Limitations for Lab Experiments

One advantage of N-(2-{2-[3-bromo-4-(dimethylamino)benzylidene]hydrazino}-2-oxoethyl)-N-(3,4-dimethoxyphenyl)-4-methylbenzenesulfonamide is its low toxicity profile, which makes it a potential candidate for further development as a therapeutic agent. However, one limitation of this compound is its limited solubility in water, which may affect its bioavailability and efficacy in vivo. Further studies are needed to address this limitation and optimize the formulation of this compound for therapeutic use.

Future Directions

There are several future directions for the research on N-(2-{2-[3-bromo-4-(dimethylamino)benzylidene]hydrazino}-2-oxoethyl)-N-(3,4-dimethoxyphenyl)-4-methylbenzenesulfonamide. One potential direction is the development of this compound as a therapeutic agent for cancer. Further studies are needed to investigate the efficacy of this compound in animal models of cancer and to optimize its formulation for clinical use. Another potential direction is the development of this compound as an anti-inflammatory agent. Further studies are needed to investigate the efficacy of this compound in animal models of inflammation and to optimize its formulation for clinical use. Additionally, further studies are needed to investigate the antimicrobial activity of this compound and its potential use as an antimicrobial agent.

Synthesis Methods

The synthesis of N-(2-{2-[3-bromo-4-(dimethylamino)benzylidene]hydrazino}-2-oxoethyl)-N-(3,4-dimethoxyphenyl)-4-methylbenzenesulfonamide involves the reaction of 3-bromo-4-(dimethylamino)benzaldehyde and 3,4-dimethoxyphenylamine to form the Schiff base. The Schiff base is then reacted with ethyl oxalyl chloride to form the corresponding oxalyl derivative. The oxalyl derivative is then reacted with 4-methylbenzenesulfonyl chloride to form the final product, this compound.

Scientific Research Applications

N-(2-{2-[3-bromo-4-(dimethylamino)benzylidene]hydrazino}-2-oxoethyl)-N-(3,4-dimethoxyphenyl)-4-methylbenzenesulfonamide has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and microbial infections. In preclinical studies, this compound has shown promising results in inhibiting the growth of cancer cells and reducing inflammation. This compound has also been shown to have antimicrobial activity against various bacteria and fungi.

properties

Molecular Formula

C26H29BrN4O5S

Molecular Weight

589.5 g/mol

IUPAC Name

N-[(E)-[3-bromo-4-(dimethylamino)phenyl]methylideneamino]-2-(3,4-dimethoxy-N-(4-methylphenyl)sulfonylanilino)acetamide

InChI

InChI=1S/C26H29BrN4O5S/c1-18-6-10-21(11-7-18)37(33,34)31(20-9-13-24(35-4)25(15-20)36-5)17-26(32)29-28-16-19-8-12-23(30(2)3)22(27)14-19/h6-16H,17H2,1-5H3,(H,29,32)/b28-16+

InChI Key

QYNUFDOKOAUNPH-LQKURTRISA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)N/N=C/C2=CC(=C(C=C2)N(C)C)Br)C3=CC(=C(C=C3)OC)OC

SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NN=CC2=CC(=C(C=C2)N(C)C)Br)C3=CC(=C(C=C3)OC)OC

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NN=CC2=CC(=C(C=C2)N(C)C)Br)C3=CC(=C(C=C3)OC)OC

Origin of Product

United States

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